C.I. Direct Red 83

Description

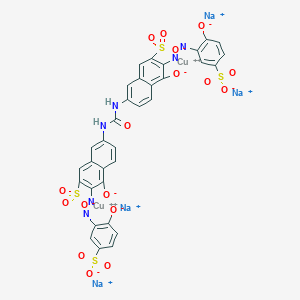

Structure

2D Structure

Properties

IUPAC Name |

dicopper;tetrasodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24N6O17S4.2Cu.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;;;/q;2*+2;4*+1/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWYOJOBJMUHM-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H16Cu2N6Na4O17S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015272 | |

| Record name | C.I. Direct Red 83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1115.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15418-16-3 | |

| Record name | C.I. Direct Red 83 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015418163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(4-), [.mu.-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2-naphthalenesulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Red 83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium [μ-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 83 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665Y93749B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Presence and Persistence of C.i. Direct Red 83 in Aquatic Systems

Occurrence and Detection in Industrial Wastewater Discharges

C.I. Direct Red 83 is primarily introduced into the environment through the discharge of colored wastewater from various industrial sectors. nih.govresearchgate.net The textile industry, in particular, is a significant source, where large volumes of water containing dyes are released during dyeing processes. researchgate.netmdpi.com An estimated 100 tonnes of dyes per year are discharged into water bodies globally. researchgate.net Due to its good solubility in water, this compound remains in the aqueous phase of effluents, facilitating its transport into rivers and lakes. colorantsgroup.comcanada.cacymitquimica.com

The presence of this compound and other textile dyes in aquatic environments is well-documented, with these compounds being observed in water systems that receive effluents from textile industries. researchgate.netufsm.br Detection in wastewater samples is typically performed using analytical techniques such as ultraviolet-visible (UV-Vis) spectrophotometry, which measures the absorbance of light at characteristic wavelengths for the dye. ufsm.br

Table 1: Industrial Sources and Detection of this compound

| Parameter | Description | Source(s) |

| Primary Industrial Sources | Textile, Paper, Leather | colorantsgroup.com |

| Entry into Environment | Aqueous discharges from industrial wastewater | nih.govcanada.ca |

| Key Property for Presence | High water solubility | canada.cacymitquimica.com |

| Detection Method | Ultraviolet-Visible (UV-Vis) Spectrophotometry | ufsm.br |

Challenges in Degradation by Conventional Wastewater Treatment Methodologies

Conventional wastewater treatment plants (WWTPs) face significant challenges in effectively removing this compound from effluents. researchgate.netmdpi.comufsm.br These treatment systems, which often rely on physical and biological processes, are largely ineffective against the complex and stable structure of this azo dye. researchgate.netufsm.br

The core of the challenge lies in the dye's resistance to aerobic biodegradation. mdpi.com Molecules like this compound are considered recalcitrant and nonbiodegradable contaminants, meaning they are not readily broken down by the microorganisms used in typical aerobic digestion processes. researchgate.net The intricate aromatic structure of the dye is a key factor in its resistance to microbial degradation. researchgate.netufsm.br Furthermore, under anaerobic conditions, which can be part of some wastewater treatment stages, azo dyes may be reduced to form intermediate compounds, including potentially harmful aromatic amines. researchgate.net

The inefficiency of these standard methods means that a significant portion of the dye can pass through treatment facilities and be discharged into the environment. researchgate.net

Environmental Stability and Recalcitrance Studies

Once in aquatic systems, this compound exhibits high environmental stability and persistence. researchgate.netufsm.br Studies have shown that the dye is resistant to degradation by light, heat, and oxidizing agents, contributing to its longevity in water bodies. mdpi.com This resistance to breakdown is a defining characteristic of its recalcitrant nature.

The high water solubility and hydrophilic properties of this compound cause it to remain in the water column for extended periods. canada.ca Research has pointed to the long-lasting xenobiotic effects of the dye on ecosystems, highlighting its foreign and persistent nature within the natural environment. researchgate.net The persistence of such dyes in water is a serious concern as it can significantly reduce the penetration of sunlight. researchgate.netufsm.br This shading effect can inhibit the photosynthetic activity of aquatic plants and algae, leading to a decrease in dissolved oxygen levels, which can ultimately harm aquatic fauna and flora. researchgate.netresearchgate.net

Table 2: Factors Contributing to the Environmental Recalcitrance of this compound

| Factor | Description | Impact | Source(s) |

| Chemical Structure | Complex, double azo, aromatic structure. | Resistant to aerobic biodegradation. | researchgate.netresearchgate.networlddyevariety.com |

| Physical Properties | High water solubility and hydrophilicity. | Remains in the water column for long periods. | canada.ca |

| Resistance | Resistant to heat, light, and oxidizing agents. | High persistence in the aquatic environment. | mdpi.com |

| Environmental Impact | Reduces light penetration in water. | Impairs photosynthesis, reduces oxygen levels. | researchgate.netufsm.brresearchgate.net |

Advanced Treatment Methodologies for C.i. Direct Red 83 Remediation

Advanced Oxidation Processes (AOPs) for C.I. Direct Red 83 Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can degrade complex organic molecules like this compound into simpler, less harmful compounds. researchgate.netijcce.ac.ir

Common AOPs include processes like ozonation, Fenton (H₂O₂/Fe²⁺), photo-Fenton, and UV/H₂O₂. researchgate.netijcce.ac.ir For the degradation of this compound, photoperoxidation (UV/H₂O₂) and photo-Fenton processes have been investigated. researchgate.net One study found that the photoperoxidation process was particularly efficient in degrading the functional groups of the dye, following pseudo-first-order reaction kinetics with a rapid decay in the initial minutes. researchgate.net

Another approach involves using pulsed light (PL) in combination with hydrogen peroxide (H₂O₂). The PL/H₂O₂ process has been shown to degrade nearly 80% of Direct Red 83:1 after 45 light pulses. researchgate.net The degradation was confirmed to be due to oxidation by hydroxyl radicals. The efficiency of this process was found to be higher at low dye concentrations, high H₂O₂ concentrations, and under alkaline conditions. researchgate.net

AOPs can also be used as a complementary step to adsorption. For instance, after treating a solution of Direct Red 83:1 with a magnetic adsorbent, the remaining dye was effectively degraded by over 90% using a pulsed light-AOP with hydrogen peroxide. nih.gov This combined approach can lead to a more complete removal and degradation of the dye. mdpi.com

Peroxidation Systems

Peroxidation systems represent a class of advanced oxidation processes (AOPs) that utilize the powerful oxidizing capabilities of peroxide compounds, primarily hydrogen peroxide (H₂O₂), to degrade recalcitrant organic pollutants like the azo dye this compound. These methods are founded on the generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can effectively break down complex dye molecules into simpler, less harmful substances. ufsm.brresearchgate.net The ultimate aim of such treatments is the complete mineralization of the dye into carbon dioxide, water, and inorganic salts. ufsm.br

Photoperoxidation Using UV-C and UV-A Radiation Sources

Photoperoxidation involves the combination of hydrogen peroxide with a light source, such as ultraviolet (UV) radiation, to enhance the generation of hydroxyl radicals. ufsm.brresearchgate.net The application of UV light facilitates the photolytic cleavage of the hydrogen peroxide molecule, significantly increasing the production of these potent oxidizing agents. uniba.it

Research has demonstrated the efficacy of photoperoxidation in degrading this compound. In one study, the use of UV-C radiation in conjunction with hydrogen peroxide proved to be highly effective, achieving degradation rates greater than 79%. ufsm.br This process was found to be more efficient than using UV-A radiation under the tested conditions. ufsm.br The degradation of the dye followed pseudo-first-order reaction kinetics, characterized by a rapid initial decay. ufsm.brresearchgate.net

The efficiency of the UV-C/photoperoxidation system is influenced by the concentration of both the dye and the hydrogen peroxide. For instance, at a this compound concentration of 5 mg/L, increasing the H₂O₂ concentration from 20 mg/L to 80 mg/L resulted in an increase in degradation from 80.5% to 94.2%. ufsm.br However, further increasing the H₂O₂ concentration to 100 mg/L did not yield a significant improvement. ufsm.br

Table 1: Degradation of this compound using UV-C/Photoperoxidation at Varying H₂O₂ Concentrations (Data sourced from a 60-minute treatment period) ufsm.br

| Initial Dye Conc. (mg/L) | H₂O₂ Conc. (mg/L) | Degradation (%) at 289 nm | Degradation (%) at 544 nm |

| 5 | 20 | 80.5 | 88.2 |

| 5 | 30 | 82.1 | 90.5 |

| 5 | 40 | 84.3 | 91.8 |

| 5 | 50 | 88.6 | 92.4 |

| 5 | 60 | 91.2 | 93.5 |

| 5 | 80 | 94.2 | 95.1 |

| 5 | 100 | 94.3 | 95.3 |

| 15 | 80 | 79.8 | 85.6 |

| 30 | 80 | 75.4 | 80.1 |

This table was created based on data presented in a study on the degradation of Direct Red 83. ufsm.br

Photo-Fenton and Fenton-like Processes

The Fenton process is another powerful AOP that involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to generate hydroxyl radicals. jofamericanscience.org The photo-Fenton process enhances this reaction by incorporating a light source, which facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the production of hydroxyl radicals. ufsm.brjofamericanscience.org Fenton-like processes may use ferric ions (Fe³⁺) instead of ferrous ions as the catalyst. jofamericanscience.orgresearchgate.net

Studies comparing different AOPs for the degradation of azo dyes have generally found the decolorization efficiency to follow the order of photo-Fenton > photo-Fenton-like > Fenton > Fenton-like. jofamericanscience.org However, for this compound, the photo-Fenton process was found to be less efficient for the degradation of aromatic groups at low dye concentrations (5 mg/L) across all tested radiation types (UV-A, UV-C, and sunlight). ufsm.br This suggests that for very low concentrations of this specific dye, a more detailed optimization of process variables would be necessary to achieve high efficiency with the photo-Fenton method. ufsm.br

Pulsed Light (PL) Driven AOPs

Pulsed light (PL) technology is an emerging and innovative approach for driving advanced oxidation processes. It utilizes high-intensity, short-duration pulses of broad-spectrum light, which includes UV wavelengths. researchgate.netresearchgate.net This technology is recognized for its rapid treatment times and efficient conversion of electrical energy into light energy. researchgate.netmdpi.com When combined with hydrogen peroxide, PL systems can effectively generate hydroxyl radicals for the degradation of pollutants. uniba.itmdpi.com

Pulsed Light/Hydrogen Peroxide (PL/H₂O₂) Systems for Decolorization

The combination of pulsed light and hydrogen peroxide (PL/H₂O₂) has proven to be a potent system for the decolorization of this compound. mdpi.com In this process, the UV component of the pulsed light spectrum causes the photolytic splitting of hydrogen peroxide, leading to the formation of hydroxyl radicals that attack and degrade the dye molecules. uniba.itresearchgate.net

Research has demonstrated the high efficiency of this method. In one study, a PL/H₂O₂ process was able to degrade nearly 80% of the dye after just 45 light pulses. researchgate.net In another investigation, over 90% of the dye was degraded after applying a fluence of 118 J/cm², which corresponded to 55 pulses. mdpi.com The decolorization process was observed to follow pseudo-first-order kinetics. mdpi.com The rapid nature of PL treatment is a significant advantage; for example, achieving 78% degradation after 90 pulses could take as little as 30 seconds with some commercial PL systems. mdpi.com

Table 2: Decolorization of this compound by PL/H₂O₂ Process mdpi.com

| Number of Pulses | Fluence (J/cm²) | Dye Degradation (%) |

| 0 | 0 | 0 |

| 10 | 21.4 | ~45 |

| 25 | 53.5 | ~75 |

| 40 | 85.6 | ~88 |

| 55 | 117.7 | >90 |

This table was generated from graphical data showing the degradation of Direct Red 83:1 by a pulsed light/H₂O₂ process. mdpi.com

Impact of Light Fluence and Intensity on Degradation Rate

The degradation rate in a PL/H₂O₂ system is directly influenced by the applied light fluence, which is the total energy delivered per unit area. As the fluence increases (by applying more pulses), the extent of dye degradation also increases. mdpi.commdpi.com For instance, one study reported a degradation rate constant of 0.0196 cm²/J for this compound. mdpi.com Another study found a pseudo-first kinetic constant of 0.0079 ± 0.0004 cm²/J. mdpi.com

However, the rate of decolorization tends to slow as the treatment progresses. mdpi.com This is a typical characteristic of pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of the remaining dye. mdpi.com Consequently, while over 90% degradation can be achieved relatively quickly, reaching near-complete degradation (e.g., 99%) may require a disproportionately higher energy input, potentially doubling the fluence. mdpi.com

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The fundamental mechanism behind the efficacy of PL-driven AOPs is the generation of reactive oxygen species (ROS), with the hydroxyl radical (•OH) being the most significant. researchgate.netahajournals.org In the PL/H₂O₂ system, the absorption of UV light from the pulses by hydrogen peroxide molecules leads to their homolytic fission, producing two hydroxyl radicals (H₂O₂ + hv → 2 •OH). uniba.itresearchgate.net

These hydroxyl radicals are extremely reactive and non-selective oxidants. jofamericanscience.orgresearchgate.net They can attack the this compound molecule through various mechanisms, including hydrogen abstraction and addition to double bonds, leading to the cleavage of the azo group (-N=N-) and the breakdown of the aromatic structures. ufsm.brresearchgate.net This process is responsible for both the decolorization of the solution and the ultimate mineralization of the dye into less harmful compounds. ufsm.br The degradation is confirmed to be due to oxidation by hydroxyl radicals, as demonstrated by inhibition of the process in the presence of hydroxyl scavengers and the absence of degradation from photolysis alone. researchgate.net

Electrochemical Oxidation Methodologies

Electrochemical oxidation is a promising technology for treating wastewater containing refractory organic pollutants like this compound. This method involves the generation of powerful oxidizing agents, primarily hydroxyl radicals, at the anode surface, which then break down the complex dye molecules. The process can occur through direct electron transfer at the anode or indirect oxidation via electrochemically generated mediators in the bulk solution. mdpi.comtuiasi.ro

The efficiency of electrochemical degradation is highly dependent on several operational parameters. Key factors include current density and the type and concentration of the supporting electrolyte.

Current Density: This parameter directly influences the rate of the electrochemical process. tuiasi.ro Studies on similar azo dyes have shown that an increase in current density generally leads to a higher rate of color and Chemical Oxygen Demand (COD) removal. For instance, in the treatment of another dye, increasing the current density from 20 mA cm⁻² to 60 mA cm⁻² enhanced the decolorization from 23% to 100%. mdpi.com However, very high current densities can lead to energy wastage through side reactions. uclm.es For the degradation of a related dye, C.I. Direct Red 80, experiments were conducted at current densities of 50 and 100 mA. psu.edu

Electrolyte Concentration: The supporting electrolyte is crucial for ensuring the conductivity of the solution and can also participate in the degradation process. Chlorides are often used and can significantly accelerate dye degradation through the formation of active chlorine species, which are potent oxidizing agents. mdpi.comtuiasi.ro In a study on this compound, the electrolyte composition was varied from 0 to 0.05N sodium chloride, with sodium sulfate (B86663) used as a makeup salt to maintain a total electrolyte strength of 0.05N. researchgate.net The rate of decolorization was observed to increase with higher chloride concentrations up to a certain point (0.04N NaCl), after which the rate became limited. researchgate.net This indicates that indirect oxidation by electro-generated species plays a significant role. researchgate.net

Table 1: Effect of Electrolytic Parameters on Dye Degradation

| Parameter | Condition | Effect on Degradation | Reference Dye | Source |

|---|---|---|---|---|

| Current Density | Increased from 20 to 60 mA cm⁻² | Decolorization increased from 23% to 100% | Crystal Violet | mdpi.com |

| Current Density | 50 and 100 mA | Applied in galvanostatic degradation assays | C.I. Direct Red 80 | psu.edu |

| Electrolyte (NaCl) Concentration | Increased from 0.01N to 0.04N | Increased decolorization rate | This compound | researchgate.net |

| Electrolyte (NaCl) Concentration | Above 0.04N | Rate became limited | This compound | researchgate.net |

The choice of anode material is critical as it dictates the mechanism and efficiency of the electrochemical oxidation. Different materials have varying electrocatalytic properties, stability, and potential for generating hydroxyl radicals.

Iron Anodes: Iron electrodes are a low-cost option and function through electrocoagulation, where the in-situ generation of iron hydroxides from the consumable anode leads to the flocculation and removal of the dye. psu.eduresearchgate.net In studies involving C.I. Direct Red 80, the use of iron anodes resulted in color removal percentages between 83% and 99%. psu.edu However, COD removal was lower, around 50%, suggesting that the dye molecule is not fully mineralized but rather removed from the solution via coagulation. psu.edu

Polypyrrole (PPy) Anodes: Conducting polymers like polypyrrole can also be used as anode materials. A study on C.I. Direct Red 80 utilized a polypyrrole electrode doped with chromium, which was prepared on a wool substrate. psu.edu This type of anode is thought to facilitate the precipitation of the dissolved dye through a conversion reaction to a less soluble compound. psu.eduresearchgate.net These experiments were conducted in galvanostatic mode with electrolytes such as sodium sulphate and ammonium (B1175870) nitrate (B79036). psu.edu

Boron-Doped Diamond (BDD) Anodes: BDD electrodes are considered highly effective for wastewater treatment due to their exceptional chemical and electrochemical stability, wide potential window, and high oxygen evolution overpotential. mdpi.comnih.gov These properties allow for the efficient generation of highly reactive hydroxyl radicals (•OH), leading to the complete mineralization (conversion to CO₂, water, and inorganic ions) of organic pollutants. psu.eduresearchgate.netmdpi.com For C.I. Direct Red 80, BDD anodes achieved almost complete color removal and a high COD removal of up to 90%, demonstrating superior performance compared to iron and polypyrrole anodes. psu.eduresearchgate.net The high cost of BDD, however, remains a significant barrier to its widespread industrial application. mdpi.com

Table 2: Performance of Different Anode Materials in Degradation of C.I. Direct Red 80

| Anode Material | Mechanism | Color Removal (%) | COD Removal (%) | Source |

|---|---|---|---|---|

| Iron | Electrocoagulation | 83 - 99 | ~50 | psu.edu |

| Polypyrrole (PPy) | Precipitation/Conversion | Nearly Complete | 50 - 90 | psu.edu |

| Boron-Doped Diamond (BDD) | Mineralization via •OH radicals | Nearly Complete | up to 90 | psu.eduresearchgate.net |

Photocatalytic Degradation Studies

Photocatalysis is another advanced oxidation process that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light, typically UV or visible light. These reactive species then degrade organic pollutants.

Zinc Oxide Nanoparticles (ZnO): ZnO is a widely studied photocatalyst due to its high photosensitivity, wide bandgap (3.37 eV), and low cost. researchgate.net Studies on the degradation of C.I. Direct Red 23, a similar diazo dye, have demonstrated the effectiveness of ZnO nanoparticles. researchgate.net Under UV irradiation, ZnO nanoparticles were able to achieve almost complete photodegradation of the dye in 110 minutes. researchgate.net The mechanism involves the generation of electron-hole pairs in the ZnO particles when illuminated. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂⁻•), which are responsible for breaking down the dye molecules. mdpi.comresearchgate.net

Titanium Dioxide/Xanthan Gum Composites (TiO₂/XG): Titanium dioxide (TiO₂) is another highly effective and stable photocatalyst. To improve its practical application and prevent the post-treatment separation of catalyst nanoparticles, TiO₂ can be immobilized on various substrates. mdpi.com Xanthan gum, a natural biopolymer, has been used to create TiO₂/Xanthan Gum (TiO₂/XG) composites. mdpi.comnottingham.ac.ukmdpi.com These composites have shown high efficiency in degrading reactive dyes under solar light. For example, a TiO₂/XG catalyst achieved over 90% degradation of reactive red and turquoise dyes within 120 minutes. mdpi.com The polymer matrix aids in the adsorption of the dye molecules, bringing them in close contact with the TiO₂ particles, thereby enhancing the photocatalytic degradation rate. mdpi.com

The atmosphere present during the photocatalytic process can significantly impact the degradation rate. The presence of an oxidizing agent, typically oxygen, is crucial for an efficient process. Oxygen acts as an electron scavenger, trapping the photogenerated electrons on the catalyst surface. This prevents the recombination of electrons and holes, thereby increasing the quantum yield of the photocatalytic reaction and promoting the formation of superoxide radicals. psu.edunih.gov

A study on the photocatalytic decolorization of C.I. Direct Red 81 using ZnO nanoparticles investigated the effect of different atmospheres: air, oxygen, nitrogen, and argon. psu.edu The results showed that the degradation rates were highest in the presence of air and oxygen, followed by nitrogen and argon. psu.edu This confirms the critical role of oxygen in trapping electrons and facilitating the generation of reactive oxygen species necessary for dye degradation.

Hydrodynamic Cavitation Coupled with Zero-Valent Iron and Sulfite (B76179) Activation

Hydrodynamic cavitation (HC) is an emerging AOP that involves the generation, growth, and collapse of cavities (bubbles) in a liquid due to pressure variations. The collapse of these cavities creates localized hotspots with extreme temperatures and pressures, leading to the formation of hydroxyl radicals from water molecules. researchgate.net The efficiency of HC can be significantly enhanced by combining it with other processes.

A recent study investigated the degradation of this compound using a novel combination of hydrodynamic cavitation with zero-valent iron (ZVI) and sulfite activation. researchgate.netresearchgate.netnih.gov In this system, ZVI acts as a catalyst, and its corrosion in an acidic medium releases Fe²⁺ ions. researchgate.net These ions, along with the effects of HC, activate sulfite (SO₃²⁻) to generate sulfate radicals (SO₄•⁻), which are powerful oxidizing agents, in addition to the •OH radicals produced by cavitation. researchgate.netresearchgate.net

The study found that the combined HC/ZVI/sulfite process was highly effective, achieving a degradation efficiency of 95.54% under optimal conditions. researchgate.net This was significantly higher than the degradation achieved by the individual processes. The degradation was highly dependent on pH, with acidic conditions (pH 3.0) being optimal, as this promotes the corrosion of ZVI and the release of Fe²⁺ ions needed for sulfite activation. researchgate.netnih.gov The contribution of radicals to the degradation was found to be nearly 79%, with sulfate and hydroxyl radicals contributing almost equally. researchgate.netresearchgate.net This combined approach represents an innovative and promising method for treating wastewater containing recalcitrant dyes like this compound. researchgate.net

Table 3: Degradation of this compound by HC/ZVI/Sulfite Process

| Parameter | Condition | Degradation Efficiency (%) | Source |

|---|---|---|---|

| Process | HC/ZVI/Sulfite (Optimal) | 95.54 | researchgate.net |

| Process | HC alone | 68.21 | researchgate.net |

| Process | ZVI or Sulfite alone | <6 | researchgate.net |

| Solution pH | 3.0 | 49.93 (after 60 min) | nih.gov |

| Solution pH | 9.0 | 20.55 (after 60 min) | nih.gov |

| Initial Dye Conc. | 20.0 mg/L | 98.63 | nih.gov |

| Initial Dye Conc. | 200.0 mg/L | 50.89 | nih.gov |

Effect of Co-existing Anions and Salts on AOP Efficiency

The efficiency of Advanced Oxidation Processes (AOPs) for the degradation of this compound can be significantly influenced by the presence of various co-existing anions and salts commonly found in industrial wastewater. These ions can either inhibit or promote the degradation process by interacting with the reactive radical species, primarily hydroxyl radicals (•OH), which are responsible for the breakdown of the dye molecule.

Research has shown that the presence of certain salts can inhibit the decolorization of Direct Red 83 in AOPs like the Pulsed Light (PL)/H2O2 process. researchgate.net This inhibition is often attributed to the scavenging of hydroxyl radicals by the anions present in the salts. For instance, in a study on the degradation of a similar direct dye, Direct Red 89, using hydrodynamic cavitation, the removal efficiency was found to decrease in the presence of bicarbonate ions (HCO3⁻). researchgate.net Conversely, the presence of nitrate (NO3⁻) ions enhanced the removal of Direct Red 89. researchgate.net

In the UV/Chlorine AOP, bicarbonate (HCO₃⁻) ions were identified as major inhibitors in the degradation of this compound:1, while bromide (Br⁻) ions acted as promoters. researchgate.net The inhibitory effect of bicarbonate is due to its role as a potent hydroxyl and chlorine radical scavenger, converting them into less reactive species. On the other hand, bromide ions can react with chlorine to form reactive bromine species, which can contribute to the degradation of the dye.

The impact of these co-existing ions is also highly dependent on the pH of the solution. For example, in the hydrodynamic cavitation/ZVI/sulfite system for Direct Red 83 degradation, the efficiency was highly dependent on the solution's pH. researchgate.net Similarly, the degradation of Direct Red 89 via hydrodynamic cavitation was significantly higher at an acidic pH of 3 compared to a pH of 8. researchgate.net

The following table summarizes the observed effects of various anions on the AOP-mediated degradation of direct red dyes.

| Anion | AOP System | Effect on Degradation | Reference |

| Bicarbonate (HCO₃⁻) | UV/Chlorine | Inhibitor | researchgate.net |

| Bicarbonate (HCO₃⁻) | Hydrodynamic Cavitation | Inhibitor | researchgate.net |

| Bromide (Br⁻) | UV/Chlorine | Promoter | researchgate.net |

| Nitrate (NO₃⁻) | Hydrodynamic Cavitation | Promoter | researchgate.net |

| Chloride (Cl⁻) | Hydrodynamic Cavitation | Promoter | researchgate.net |

Biodegradation and Bioremediation Approaches

Biological methods offer an environmentally friendly and cost-effective alternative for the remediation of this compound from textile effluents. These approaches utilize the metabolic capabilities of microorganisms like fungi and bacteria, or their enzymes, to break down the complex dye structure.

Fungal Bioremediation Strategies (e.g., Aspergillus species)

Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide range of recalcitrant organic pollutants, including synthetic dyes. potopk.com.pl This is largely due to their production of potent extracellular ligninolytic enzymes. Species from the Aspergillus genus have demonstrated significant potential for the decolorization and degradation of direct dyes.

Studies have shown that Aspergillus niger can achieve over 97% decolorization of a direct red dye at an initial concentration of 200 mg/L. jmsse.in The optimal conditions for this process were found to be a pH of 5, a temperature of 25°C, and a shaking speed of 150 rpm over a period of 3 days. jmsse.in Another study reported that Aspergillus candidus was highly effective in degrading Direct Red 80, achieving a 95% reduction in concentration after 10 days of static incubation at 25°C. potopk.com.pl Similarly, Aspergillus flavus has also been utilized for the decolorization of direct red dyes, with one study showing 78% and 83% decolorization under static and shaking conditions, respectively, after 48 hours. researchgate.net

The mechanism of fungal bioremediation can involve both biosorption (the binding of the dye to the fungal biomass) and enzymatic degradation. researchgate.netscispace.com Fungi produce a variety of enzymes, such as laccases and peroxidases, that can break down the complex aromatic structure of azo dyes. tandfonline.com

Bacterial Degradation Using Mixed Cultures

Bacterial consortia, or mixed cultures, are often more effective in degrading complex pollutants like this compound than pure bacterial strains. nih.govnih.gov This enhanced efficiency stems from the synergistic metabolic activities within the consortium, where different species can carry out different steps of the degradation pathway. nih.gov Mixed cultures can create a more robust system capable of completely mineralizing the dye. ijcmas.com

For instance, a study on the degradation of the diazo dye Direct Red 81, which is structurally similar to Direct Red 83, demonstrated that three different mixed bacterial cultures achieved over 80% decolorization of a 40 mg/L dye solution within 8 hours. researchgate.net These mixed cultures were also able to tolerate high concentrations of the dye, up to 600 mg/L, and harsh environmental conditions such as high temperature (up to 60°C), alkaline pH (up to 10), and high salinity (up to 5%). researchgate.net

The use of mixed cultures allows for a one-pot treatment system, where the initial anaerobic reduction of the azo bond and the subsequent aerobic degradation of the resulting aromatic amines can occur simultaneously or sequentially within the same reactor. nih.gov

Enzymatic Biotransformation Processes (e.g., Laccase-mediated degradation)

Enzymatic treatment offers a more specific and often faster alternative to using whole microbial cells. Laccases are among the most studied enzymes for dye degradation due to their ability to oxidize a broad range of phenolic and non-phenolic compounds, including the aromatic structures found in dyes. ijcmas.comua.pt These enzymes belong to the superfamily of multicopper oxidases and are produced by various organisms, including fungi. ua.pt

Laccase-mediated degradation of azo dyes involves the oxidation of the dye molecule, leading to the cleavage of the azo bond and the breakdown of the aromatic rings. tandfonline.com This process can be enhanced by the use of redox mediators, which are small molecules that get oxidized by the laccase and then, in turn, oxidize the dye molecule, expanding the range of substrates the enzyme can act upon. ua.pt

For example, research on the degradation of Congo Red (C.I. Direct Red 28), a benzidine-based azo dye, by a laccase from Lentinus crinitus showed that the presence of copper sulfate (CuSO₄) as a mediator increased the degradation of the dye. researchgate.netnih.gov The enzyme effectively decolorized the dye, and the process was optimized for factors like temperature and pH. nih.gov The degradation of azo dyes by laccase can lead to byproducts with significantly lower toxicity than the parent dye molecule. researchgate.net

Anaerobic/Aerobic Sequential Bioreactor Systems

A sequential anaerobic-aerobic bioreactor system is considered one of the most effective and logical approaches for the complete mineralization of azo dyes like this compound. bioline.org.brcdnsciencepub.com This two-stage process leverages the strengths of both anaerobic and aerobic conditions to achieve complete breakdown of the dye.

In the initial anaerobic stage, the characteristic azo bond (–N=N–) of the dye molecule is reductively cleaved by microorganisms. bioline.org.brresearchgate.net This results in the decolorization of the effluent and the formation of colorless, but potentially hazardous, aromatic amines. bioline.org.br

The effluent from the anaerobic stage is then transferred to an aerobic reactor. In this second stage, the aromatic amines generated during the anaerobic phase are degraded by a different set of microorganisms under aerobic conditions. bioline.org.br This aerobic treatment is crucial for the complete mineralization of the dye and the detoxification of the wastewater. nih.gov

Several reactor configurations have been successfully employed for this sequential treatment, including upflow anaerobic sludge blanket (UASB) reactors followed by continuous stirred-tank reactors (CSTR) or sequencing batch reactors (SBR). bioline.org.brcdnsciencepub.com Studies have demonstrated high color and chemical oxygen demand (COD) removal efficiencies using this sequential approach for various azo dyes. researchgate.netbioline.org.br For instance, a sequential anaerobic/aerobic system treating C.I. Direct Black 38 showed effective decolorization and degradation of the resulting aromatic amines. cdnsciencepub.com

Optimization of Environmental Factors for Biological Degradation (e.g., temperature, pH, salinity, carbon sources)

The efficiency of biological degradation of this compound is highly dependent on various environmental parameters that influence microbial growth and enzymatic activity. Optimizing these factors is crucial for maximizing the decolorization and degradation rates.

Temperature: Microbial activity is temperature-dependent, with each microorganism having an optimal temperature range for growth and metabolism. nih.gov For example, a study on the degradation of Crystal Violet dye found the maximum degradation (100%) occurred at 35°C. peerj.com Another study on mixed bacterial cultures degrading Direct Red 81 showed over 90% decolorization at a high temperature of 60°C. nih.gov

pH: The pH of the medium affects the surface charge of the microbial cells and the ionization state of the dye molecule, which in turn influences the biosorption and enzymatic degradation processes. jmsse.in For fungal degradation of a direct red dye by Aspergillus niger, the optimal pH was found to be 5. jmsse.in In contrast, bacterial degradation of some azo dyes is more favorable under neutral to alkaline conditions, with optimal pH ranges often between 7 and 9. researchgate.netfrontiersin.org

Salinity: The high salt concentrations often present in textile wastewater can inhibit microbial activity. However, halotolerant microorganisms can be isolated and utilized for the treatment of such effluents. For instance, mixed bacterial cultures have been shown to tolerate salinity up to 5% while effectively degrading Direct Red 81. researchgate.net

Carbon Sources: The presence of an additional carbon source can enhance the biodegradation of dyes through co-metabolism. Various carbon sources like glucose, glycerol, sucrose, and lactose (B1674315) have been shown to support high decolorization efficiencies. mdpi.com The addition of yeast extract as a nitrogen and nutrient source has also been found to significantly increase the rate of decolorization. nih.gov

The following table summarizes the optimal conditions for the biological degradation of direct red dyes based on various studies.

| Parameter | Organism/System | Optimal Value/Range | Reference |

| Temperature | Enterobacter sp. | 35°C | peerj.com |

| Temperature | Mixed Bacterial Cultures | 30-60°C | nih.gov |

| pH | Aspergillus niger | 5 | jmsse.in |

| pH | Bacterial Consortium | 7-9 | researchgate.net |

| Salinity | Mixed Bacterial Cultures | up to 5% | researchgate.net |

| Carbon Source | Mixed Bacterial Cultures | Glucose, Glycerol, Sucrose, Lactose | mdpi.com |

| Nutrient Source | Mixed Bacterial Cultures | Yeast Extract (0.1% - 1%) | nih.gov |

Hybrid and Integrated Treatment Systems

The remediation of wastewater containing recalcitrant dyes such as this compound often necessitates the use of hybrid and integrated treatment systems. These approaches combine multiple treatment methodologies to overcome the limitations of individual processes, leading to enhanced removal efficiency and more complete degradation of the pollutant. By integrating different physical, chemical, and biological processes, it is possible to achieve a higher degree of purification and mineralization of the dye molecules.

Synergistic Effects of Adsorption and Advanced Oxidation Processes

A particularly effective strategy for the removal of this compound involves the combination of adsorption and Advanced Oxidation Processes (AOPs). This hybrid approach leverages the strengths of both techniques to create a synergistic effect, where the combined efficiency is greater than the sum of the individual processes.

The primary principle behind this synergy lies in the pre-concentration of the dye molecules. Adsorption serves to capture and concentrate the this compound from the bulk aqueous solution onto the surface of an adsorbent material. This localization of the pollutant in close proximity to the catalytic or reactive sites of the AOP system significantly enhances the degradation rate. In essence, the adsorbent acts as a vector, transferring the dye from the liquid phase to the solid phase where the oxidative attack is most effective.

One of the key advantages of this combined approach is the potential for the in-situ regeneration of the adsorbent. As the AOP degrades the adsorbed dye molecules, it frees up the active sites on the adsorbent, allowing for further adsorption of this compound from the wastewater. This continuous cycle of adsorption and degradation can lead to a more sustained and efficient removal process.

Detailed research findings have demonstrated the efficacy of this hybrid approach for the remediation of this compound. For instance, a study utilizing cyclodextrin-based polymers as adsorbents followed by a pulsed light-driven AOP reported a total removal of over 95% of the dye. mdpi.com In this system, the initial adsorption step effectively removed a significant portion of the dye, and the subsequent AOP was able to degrade the remaining and adsorbed dye molecules. mdpi.com

The following table summarizes the findings of a study on the combined treatment of this compound:

| Treatment Phase | Initial Dye Concentration (mg/L) | Final Dye Concentration (mg/L) | Removal Efficiency |

| Adsorption (Cyclodextrin Polymer) | 300 | 80-90 | ~70-73% |

| Combined Adsorption + AOP (Pulsed Light/H₂O₂) | 300 | <15 | >95% |

This table illustrates the enhanced removal efficiency achieved by combining adsorption with an Advanced Oxidation Process for the remediation of this compound, based on data from a study using cyclodextrin (B1172386) polymers and a pulsed light/H₂O₂ system. mdpi.com

The mechanism of the AOP component typically involves the generation of highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can attack the complex aromatic structure of the this compound molecule, leading to the cleavage of the azo bonds (–N=N–) and the breakdown of the aromatic rings. This results in the decolorization of the effluent and the formation of smaller, less toxic, and more biodegradable intermediates, which can be further mineralized to carbon dioxide and water.

The synergistic effect can be further explained by considering the limitations of each individual process. Adsorption is a phase-transfer process that effectively removes the dye from the water but does not destroy it, leading to the generation of secondary waste in the form of spent adsorbent. AOPs, while capable of degrading the dye, can be less efficient at low pollutant concentrations due to the low probability of interaction between the hydroxyl radicals and the dye molecules. By combining the two, the adsorption step overcomes the low concentration limitation for the AOP, and the AOP provides a destructive pathway for the adsorbed pollutant, thus addressing the secondary waste issue of adsorption.

Mechanistic Investigations of C.i. Direct Red 83 Treatment

Elucidation of Adsorption Mechanisms

The removal of C.I. Direct Red 83 from aqueous solutions through adsorption involves complex interactions between the dye molecule and the adsorbent material. Understanding these mechanisms is crucial for optimizing treatment processes. The adsorption can be broadly categorized into chemical and physical adsorption, with the specific pathways being heavily influenced by the nature of the adsorbent's surface and the functional groups present.

Distinction Between Chemical and Physical Adsorption

The adsorption of this compound often involves a combination of both physical and chemical processes. mdpi.com

Physical Adsorption: This process is characterized by weak intermolecular forces, such as van der Waals forces and hydrogen bonding. mdpi.commdpi.com In the case of this compound, its large molecular structure and multiple functional groups, including sulfonic acid and hydroxyl groups, provide ample opportunity for such interactions with a variety of adsorbent surfaces. nih.gov For instance, studies using kiwi peels as an adsorbent have highlighted the role of these weaker forces. rsc.org

Chemical Adsorption (Chemisorption): This involves the formation of a chemical bond, such as an ionic or covalent bond, between the dye molecule and the adsorbent. mdpi.com This type of adsorption is generally stronger and more specific than physical adsorption. A key mechanism in the chemisorption of this compound, an anionic dye, is ion exchange . nih.gov Adsorbents with positively charged functional groups, such as protonated amine groups, can electrostatically attract and bind the negatively charged sulfonate groups (R-SO₃⁻) of the dye molecule. nih.govrsc.org This electrostatic attraction is a significant driving force for adsorption. rsc.org Furthermore, electron transfer can occur, leading to the formation of more stable complexes between the dye and the adsorbent.

Kinetic studies are often employed to differentiate between these mechanisms. The pseudo-second-order kinetic model, which often provides a good fit for the adsorption of this compound on various materials, suggests that chemisorption is a rate-limiting step. mdpi.commdpi.comnih.gov Conversely, the involvement of intraparticle diffusion models indicates that physical diffusion processes also play a significant role. mdpi.comnih.gov

Dye-Adsorbent Interaction Pathways and Bonding

The interaction between this compound and an adsorbent is a multi-faceted process involving several simultaneous pathways:

Electrostatic Attraction/Ion Exchange: This is a primary pathway for anionic dyes like this compound when interacting with adsorbents possessing a net positive surface charge. nih.govrsc.org The strong attraction between the sulfonate groups of the dye and cationic sites on the adsorbent leads to efficient binding.

Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH) and acceptors (=O, -N=N-) in the dye structure allows for the formation of hydrogen bonds with appropriate functional groups on the adsorbent surface. nih.gov

π-π Interactions: The aromatic structures within the dye molecule can interact with aromatic rings on the adsorbent surface, contributing to the adsorption process. rsc.org

Complexation: In some cases, more specific complex formation can occur, particularly with adsorbents containing metal ions or other specialized functional groups. rsc.org

The predominance of one pathway over another is dependent on the specific adsorbent used, the pH of the solution, the temperature, and the initial dye concentration.

Characterization of Degradation Pathways in AOPs

Advanced Oxidation Processes (AOPs) are effective methods for the complete mineralization of this compound into less harmful substances. These processes rely on the generation of highly reactive species that attack the complex dye molecule.

Identification of Primary Reactive Species and Their Contribution

AOPs generate a variety of reactive oxygen species (ROS), with the primary contributors to the degradation of this compound being:

Hydroxyl Radicals (•OH): These are extremely powerful and non-selective oxidizing agents, making them highly effective in breaking down complex organic molecules like azo dyes. researchgate.netmdpi.com They are the main reactive species in many AOPs, including UV/H₂O₂, photo-Fenton, and ozonation at alkaline pH. researchgate.netufsm.brbohrium.com The hydroxyl radical can attack the dye molecule through hydrogen abstraction, addition to aromatic rings, or electron transfer, initiating a cascade of reactions that lead to the cleavage of the chromophoric azo bonds (-N=N-) and the breakdown of the aromatic rings. mdpi.comufsm.br

Sulfate (B86663) Radicals (SO₄•⁻): In systems involving persulfate or sulfite (B76179) activation (e.g., HC/ZVI/sulfite), sulfate radicals can be the dominant reactive species. researchgate.net They are also highly oxidizing and can effectively degrade this compound. researchgate.netmdpi.com

The contribution of each reactive species depends on the specific AOP employed and the reaction conditions, such as pH. For example, in UV/chlorine processes, the degradation efficiency is significantly influenced by pH, with higher efficiency observed at acidic pH. researchgate.net

| AOP System | Primary Reactive Species | Key Findings for this compound Degradation |

| Pulsed Light/H₂O₂ | Hydroxyl Radicals (•OH) | Degradation is primarily due to oxidation by hydroxyl radicals, with nearly 80% degradation after 45 light pulses. researchgate.net |

| UV/H₂O₂ (Photoperoxidation) | Hydroxyl Radicals (•OH) | UV-C radiation combined with H₂O₂ is effective, achieving over 79% degradation. ufsm.brresearchgate.net |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Hydroxyl Radicals (•OH) | This process can lead to the disappearance of the chromophoric groups. ufsm.br |

| HC/ZVI/Sulfite | Sulfate Radicals (SO₄•⁻) | The degradation efficiency is highly dependent on pH and the dosage of ZVI and sulfite. researchgate.net |

| Ozonation (O₃) | Ozone (O₃), Hydroxyl Radicals (•OH) | At alkaline pH (e.g., pH 9), the production of •OH is enhanced, leading to high decolorization efficiency. bohrium.com |

Photolysis Mechanisms and Proposed Degradation Routes

Photolysis, the degradation of a molecule by light, can be a direct or indirect process in the treatment of this compound.

Direct Photolysis: This involves the dye molecule directly absorbing photons of sufficient energy, leading to its excitation and subsequent breakdown. However, for many complex dyes like this compound, direct photolysis is often a slow and inefficient process. researchgate.net

Indirect Photolysis (Sensitized Photolysis): This is the more common and effective pathway in AOPs. Here, a photocatalyst (like TiO₂) or a chemical (like H₂O₂) absorbs the light energy and generates the primary reactive species (•OH, etc.), which then attack the dye molecule. mdpi.com

The degradation of this compound in AOPs typically proceeds through the following steps:

Attack by Reactive Species: Hydroxyl or sulfate radicals attack the dye molecule, often targeting the azo linkages (-N=N-), which are responsible for the color. researchgate.netufsm.br This initial attack leads to the rapid decolorization of the solution.

Cleavage of Azo Bonds: The breakdown of the azo bonds results in the formation of smaller aromatic intermediates, such as substituted naphthalene (B1677914) and benzene (B151609) derivatives.

Opening of Aromatic Rings: The highly reactive radicals continue to attack these aromatic intermediates, leading to the opening of the benzene and naphthalene rings.

Formation of Aliphatic Intermediates: This ring-opening process generates smaller, short-chain organic acids like oxalic acid and formic acid. bohrium.com

Mineralization: Ultimately, these aliphatic intermediates are further oxidized to form carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻), representing the complete mineralization of the original dye molecule. bohrium.comnih.gov

The specific intermediate products formed can vary depending on the AOP and reaction conditions. For a similar dye, C.I. Direct Red 23, intermediates identified during ozonation included naphthalene-2-sulfonic acid, 1-naphthol, urea, and acetamide. nih.gov

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemical degradation of this compound involves advanced oxidation processes (AOPs) designed to break down the complex and recalcitrant structure of the dye molecule. These processes primarily rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to non-selectively oxidize the organic pollutant. The mechanisms can be broadly categorized into direct and indirect electrochemical oxidation.

In direct anodic oxidation, the this compound molecule is first adsorbed onto the surface of the anode. Subsequently, degradation occurs through a direct electron transfer reaction at the anode ijcce.ac.ir. This process is highly dependent on the electrode material and the electrochemical potential.

Indirect electrochemical oxidation is more common for dye degradation and involves the generation of strong oxidizing agents in the bulk solution from the electrolyte. ijcce.ac.ir A prominent example studied for the degradation of this compound is the Electro-Fenton process. researchgate.net In this system, hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) are used to generate hydroxyl radicals, which are powerful oxidizing agents capable of attacking and degrading the dye molecule. researchgate.netresearchgate.net

The fundamental principle of these mechanisms is the transfer of electrons. In systems like microbial fuel cells (MFCs), which can be used for dye degradation, electrons are transferred from microbial metabolism to an anode. This transfer can occur through several pathways:

Direct Electron Transfer: Microbes make direct physical contact with the electrode. mdpi.com

Mediated Electron Transfer: Redox mediators shuttle electrons from the microbial cells to the electrode. mdpi.com

Nanowire Transfer: Some bacteria produce conductive filaments, or nanowires, that facilitate electron transport to the anode. mdpi.com

These electron transfer processes are crucial as they facilitate the reductive cleavage of the azo bonds (–N=N–), which is often the initial and rate-limiting step in the degradation of azo dyes like this compound. mdpi.commdpi.com

Table 1: Summary of Electrochemical Processes for Azo Dye Degradation

| Process | Mechanism | Key Reactive Species | Reference |

|---|---|---|---|

| Direct Anodic Oxidation | Adsorption of dye on anode followed by direct electron transfer. | - | ijcce.ac.ir |

| Indirect Oxidation | Generation of oxidants in the bulk solution that degrade the dye. | Hydroxyl Radicals (•OH) | ijcce.ac.ir |

| Electro-Fenton | Fenton's reaction (H₂O₂ + Fe²⁺) is initiated electrochemically to produce •OH radicals. | Hydroxyl Radicals (•OH) | researchgate.net |

| Photo-Electro-Fenton | The Electro-Fenton process is enhanced with UV or solar radiation. | Hydroxyl Radicals (•OH) | researchgate.net |

Biotransformation Pathways and Metabolite Profiling

The biotransformation of this compound is a multi-step process primarily initiated by the reductive cleavage of the dye's azo bonds (–N=N–), which are responsible for its color. canada.ca This initial degradation step is typically performed by microorganisms, such as bacteria and fungi, under anaerobic or microaerophilic conditions. mdpi.comfrontiersin.org

The enzymatic breakdown is central to the biotransformation pathway. Several oxidoreductive enzymes have been identified as key players in this process.

Table 2: Key Enzymes in the Biotransformation of this compound and Similar Azo Dyes

| Enzyme | Function | Cofactor/Process | Reference |

|---|---|---|---|

| Azoreductase | Catalyzes the reductive cleavage of azo bonds, breaking them to form aromatic amines. | NADH-dependent | frontiersin.orggjesm.netnih.gov |

| Laccase | Oxidizes phenolic and non-phenolic compounds, contributing to the degradation of resulting aromatic amines. | Oxygen-dependent | frontiersin.orggjesm.netnih.gov |

| Lignin Peroxidase | A non-specific enzyme that can oxidize a wide range of aromatic compounds. | H₂O₂-dependent | mdpi.comnih.gov |

| NADH-DCIP Reductase | Facilitates electron transfer necessary for azo bond cleavage. | NADH | mdpi.com |

The biodegradation of this compound begins with the enzymatic attack on its two azo linkages. Studies on the closely related diazo dye C.I. Direct Red 81 suggest that the cleavage can proceed via two primary reductive pathways nih.gov:

Symmetric Cleavage: Both azo bonds are broken down, leading to the formation of smaller aromatic amine metabolites.

Asymmetric Cleavage: One of the two azo bonds is cleaved first, resulting in larger, intermediate metabolites which can then be further degraded.

Following the initial reductive cleavage, the resulting aromatic amines, which can be toxic, are typically degraded further through oxidative reactions, often under aerobic conditions. mdpi.com This second stage involves the opening of the aromatic rings, leading to the formation of smaller, non-toxic aliphatic compounds. Complete mineralization results in the conversion of the dye into carbon dioxide, water, and inorganic salts. mdpi.com

Metabolite profiling using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the intermediate products and elucidate the exact degradation pathway. frontiersin.orgnih.govkneopen.com While specific studies fully detailing the metabolites of this compound are limited, analysis of closely related diazo dyes allows for the prediction of likely degradation products.

Table 3: Potential Metabolites Identified from the Degradation of this compound and Structurally Similar Azo Dyes

| Metabolite Class | Example Compound | Analytical Method | Reference |

|---|---|---|---|

| Aromatic Amines | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | LC-MS | nih.gov |

| Aromatic Amines | 3,3'-Dimethoxybenzidine | GC-MS | nih.gov |

| Naphthalene Derivatives | Naphthalene-2-sulfonic acid, 1-naphthol | GC-MS | researchgate.net |

| Simpler Organics | Phthalic acid, Catechol | GC-MS | researchgate.net |

| Aliphatic Acids | Formic acid, Acetic acid, Oxalic acid | Ion Chromatography | researchgate.net |

| Simple Nitrogen Compounds | Urea, Acetamide | GC-MS | researchgate.net |

Kinetic and Equilibrium Modeling of C.i. Direct Red 83 Interactions

Adsorption Isotherm Analysis

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. nih.gov It also postulates that there is no interaction between the adsorbed molecules. This model is frequently used to determine the maximum adsorption capacity (q_max) of an adsorbent. mdpi.comnih.gov

The adsorption of C.I. Direct Red 83 has been analyzed using the Langmuir model in several studies. For example, in the adsorption onto CTAB-modified water hyacinth, the Langmuir model provided a better fit than the Freundlich model, indicating monolayer adsorption onto a homogeneous surface. thaiscience.info The dimensionless separation factor, R_L, derived from the Langmuir constant, can indicate the favorability of the adsorption process. An R_L value between 0 and 1 signifies favorable adsorption. nih.govthaiscience.info In the study with modified water hyacinth, the calculated R_L value was 0.0062, confirming a highly favorable adsorption process. thaiscience.info Conversely, for adsorption onto some cyclodextrin (B1172386) polymers, the Freundlich model provided a better fit, suggesting adsorption on heterogeneous surfaces. mdpi.com

Table 5: Langmuir Isotherm Parameters for this compound Adsorption Data illustrating monolayer adsorption characteristics on different materials.

Freundlich Isotherm Model for Heterogeneous Surface Adsorption

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces, meaning surfaces with non-uniform adsorption energies. nih.gov It is not restricted to the formation of a monolayer and can describe multilayer adsorption. researchgate.net The model is characterized by two constants: KF, which is related to the adsorption capacity, and nF (or 1/n), the heterogeneity factor, which indicates the intensity of the adsorption. nih.govthaiscience.info A value of nF between 1 and 10 generally signifies favorable adsorption. nih.gov

In the context of this compound, the Freundlich model has been applied to various adsorbent systems. For instance, when using hydroxypropyl-γ-cyclodextrin-epichlorohydrin (HP-γ-CDs-EPI) polymers as adsorbents, the Freundlich isotherm provided the best fit to the experimental data, with a high correlation coefficient (R² = 0.982). mdpi.com This suggests that the adsorption of the dye onto this polymer occurs on heterogeneous surfaces. mdpi.com Similarly, the adsorption of Direct Red 83 onto Aspergillus niger and Aspergillus flavus was also found to follow the Freundlich model. researchgate.net

Table 1: Freundlich Isotherm Parameters for this compound Adsorption

| Adsorbent | K_F ((mg/g)(L/mg)^(1/n)) | n_F | R² | Reference |

| HP-γ-CDs-EPI | 2.5 | 1.1 | 0.982 | mdpi.com |

| Aspergillus niger | - | - | 1 | researchgate.net |

| Aspergillus flavus | - | - | 0.833 | researchgate.net |

Note: Specific values for K_F and n_F for Aspergillus species were not provided in the cited source.

Temkin Isotherm Model for Adsorbate-Adsorbent Interactions

The Temkin isotherm model assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbate-adsorbent interactions. csic.esidosi.org This model is often indicative of chemical adsorption processes involving electrostatic interactions. csic.es

Several studies have found the Temkin model to be a good fit for the adsorption of this compound. For example, the adsorption of the dye onto a chitosan-Fe polymeric hydrogel was best described by the Temkin isotherm, suggesting electrostatic interaction as a key mechanism. csic.es In another study using γ-cyclodextrin-epichlorohydrin (γ-CDs-EPI) polymers, the Temkin model provided the best fit with an R² of 0.946, again pointing to adsorption on heterogeneous surfaces where the heat of adsorption decreases during the process. mdpi.com The binding energies calculated from the Temkin model can suggest whether the adsorption is primarily physical or chemical. mdpi.commdpi.com

Table 2: Temkin Isotherm Parameters for this compound Adsorption

| Adsorbent | a_T (L/g) | b_T (kJ/mol) | R² | Reference |

| Chitosan-Fe polymeric hydrogel | - | - | 0.946 | nih.govcsic.es |

| γ-CDs-EPI | 0.8 | 1.053 | 0.946 | mdpi.com |

| HP-γ-CDs-EPI | 0.7 | 0.890 | - | mdpi.com |

Note: Specific values for a_T and b_T for the Chitosan-Fe hydrogel were not provided in the cited source.

Dubinin-Radushkevich Isotherm Model for Pore Filling

The Dubinin-Radushkevich (D-R) isotherm model is a more general model that does not assume a homogeneous surface or constant adsorption potential. rsc.org It is often used to distinguish between physical and chemical adsorption mechanisms based on the calculated mean free energy of adsorption (E). thaiscience.info If the value of E is below 8 kJ/mol, the adsorption is considered physical; if it is between 8 and 16 kJ/mol, it is likely an ion-exchange process; and if it is above 16 kJ/mol, it is considered chemical adsorption. thaiscience.info

In a study using cetyltrimethylammonium bromide (CTAB) modified water hyacinth for the removal of Direct Red 83, the D-R model showed a relatively high correlation coefficient (R² = 0.9902). thaiscience.info The calculated E value indicated that the adsorption mechanism was physical. thaiscience.info

Thermodynamic Parameters of Adsorption

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process.

Gibbs Free Energy (ΔG°) for Spontaneity Assessment

The Gibbs free energy change (ΔG°) is a key indicator of the spontaneity of an adsorption process. A negative ΔG° value signifies a spontaneous and feasible adsorption process. researchgate.netcellulosechemtechnol.ro For the adsorption of this compound, negative ΔG° values have been reported across various studies, confirming the spontaneous nature of the adsorption onto different materials. For instance, the adsorption onto γ-CDs-EPI and HP-γ-CDs-EPI polymers at 25 °C yielded ΔG° values of -25.18 kJ/mol and -24.69 kJ/mol, respectively, indicating a spontaneous process. mdpi.com Similarly, the use of a magnetic β-cyclodextrin polymer also resulted in a negative ΔG°, confirming the spontaneity of the adsorption. mdpi.com

Enthalpy (ΔH°) and Entropy (ΔS°) Changes in Adsorption Systems

Enthalpy change (ΔH°) indicates whether an adsorption process is endothermic (positive ΔH°) or exothermic (negative ΔH°). Entropy change (ΔS°) describes the randomness at the solid-solution interface during adsorption. dergipark.org.tr

For this compound, the thermodynamic parameters can vary depending on the adsorbent. For example, the adsorption of the dye onto kiwi peels was found to be an endothermic process, as the adsorption capacity increased with increasing temperature. rsc.org In contrast, studies on other dyes using different adsorbents have shown exothermic processes where the removal percentage decreased with an increase in temperature. bioline.org.br The thermodynamic analysis of Direct Red 83 adsorption onto a magnetic nano-adsorbent revealed a negative enthalpy change (ΔH= -1.975 kJ/mol), indicating an exothermic process, and a positive entropy change (ΔS= 10.122 J/mol·K), suggesting increased randomness at the solid-liquid interface. researchgate.net

Degradation Reaction Kinetics

The degradation of this compound, often studied in the context of advanced oxidation processes (AOPs), is crucial for its complete removal from water. The kinetics of this degradation provides information on the reaction rates and pathways.

Studies have shown that the degradation of Direct Red 83 can follow different kinetic models. For instance, the degradation by a photoperoxidation process was found to exhibit nonlinear pseudo-first-order reaction kinetics. researchgate.net In another study, the degradation using Ca-ALG/MgO/Ag nanocomposite beads was efficient, reaching approximately 95% degradation, and the catalyst showed excellent reusability. researchgate.net The photodegradation of Direct Red 83 in water under artificial light has also been investigated, with results showing a significant loss in optical density over time. epa.gov The rate of degradation can be influenced by various factors, including the type of catalyst, pH, and temperature. mdpi.comacs.org For example, the photocatalytic degradation of similar reactive dyes has been shown to follow a pseudo-first-order model. mdpi.com

Pseudo-First-Order Reaction Kinetics in Advanced Oxidation Processes

The degradation of this compound through various advanced oxidation processes frequently follows pseudo-first-order reaction kinetics. This model suggests that the rate of reaction is directly proportional to the concentration of the dye, especially when the concentration of other reactants, like oxidizing agents, is in significant excess.

Several studies have investigated the degradation of this compound using AOPs such as photoperoxidation and photo-Fenton processes. researchgate.netufsm.br In photoperoxidation processes involving hydrogen peroxide (H₂O₂) and ultraviolet (UV) radiation, particularly UV-C, the degradation of this compound has been shown to be effective, with degradation rates exceeding 79%. ufsm.br The reaction kinetics in these systems are often characterized by a rapid initial decay in the dye concentration. researchgate.netufsm.br

One study found that the photoperoxidation process was more efficient than the photo-Fenton process for degrading the functional groups of the dye. researchgate.netufsm.br The degradation followed pseudo-first-order kinetics, and the efficiency was dependent on the initial concentration of the dye. researchgate.net For instance, degradation was more effective at lower initial dye concentrations. researchgate.net

Another AOP employing hydrogen peroxide and pulsed light (PL) also demonstrated pseudo-first-order kinetics for the decolorization of this compound:1. mdpi.com This process was noted for its high speed, achieving significant degradation in a short time. mdpi.com The pseudo-first-order kinetic constant for this process was determined to be 0.0079 ± 0.0004 cm²/J. mdpi.com

The table below summarizes the findings from various studies on the pseudo-first-order kinetics of this compound degradation in AOPs.

| Advanced Oxidation Process | Radiation Source | Key Findings | Pseudo-First-Order Rate Constant (k) | Determination Coefficient (R²) |

| Photoperoxidation | UV-C | Effective degradation (>79%) with rapid initial decay. ufsm.br | Not explicitly stated in text | Not explicitly stated in text |

| H₂O₂/Pulsed Light | Pulsed Light (PL) | Fast decolorization, achieving over 90% removal when combined with CD adsorption. mdpi.com | 0.0079 ± 0.0004 cm²/J mdpi.com | Not explicitly stated in text |

| Photoperoxidation | Not specified | Followed non-linear pseudo-first-order kinetics. researchgate.net | Not explicitly stated in text | Not explicitly stated in text |

It is important to note that while the pseudo-first-order model is commonly applied, other models like the pseudo-second-order model have also been used to describe the adsorption kinetics of this compound onto various materials, which can be a preliminary step to degradation. mdpi.comresearchgate.net

Application of Neural Network Models for Degradation Prediction (e.g., Multilayer Perceptron - MLP)

Artificial Neural Networks (ANNs) have emerged as powerful tools for modeling and predicting the complex, non-linear behavior of dye degradation processes. Among these, the Multilayer Perceptron (MLP) is a commonly used architecture for predicting the degradation of this compound. researchgate.netufsm.br

MLP models are feedforward neural networks that consist of an input layer, one or more hidden layers, and an output layer. mdpi.com They are trained using algorithms like back-propagation to learn the relationships between various input parameters and the desired output. mdpi.com

In the context of this compound degradation, MLP models have been successfully developed to predict the percentage of dye degradation based on several operational variables. researchgate.netufsm.br These input variables typically include:

Initial dye concentration ([Dye]₀) ufsm.br

Reaction time ufsm.br

Hydrogen peroxide concentration ([H₂O₂]) ufsm.br

Iron concentration ([Fe]) for photo-Fenton processes ufsm.br

pH ufsm.br

One study successfully employed an MLP model with a 5-21-2 architecture to predict the degradation of this compound. researchgate.netufsm.br This notation indicates that the network had 5 neurons in the input layer, 21 neurons in a single hidden layer, and 2 neurons in the output layer. The two outputs corresponded to the degradation measured at two different wavelengths (289 nm and 544 nm). ufsm.br The model demonstrated high reliability, with linear regression coefficients (R²) greater than 0.98 and 0.97 for the degradation at the respective wavelengths, confirming its adequacy in predicting the dye degradation performance. ufsm.br

The table below provides an overview of the application of MLP models for predicting this compound degradation.

| Model Architecture | Input Variables | Output Variable | Performance Metric (R²) | Key Finding |

| MLP (5-21-2) researchgate.netufsm.br | Initial Dye Concentration, Time, [H₂O₂], [Fe], pH ufsm.br | Dye Degradation Percentage at 289 nm and 544 nm ufsm.br | >0.98 (at 289 nm), >0.97 (at 544 nm) ufsm.br | The MLP model was able to satisfactorily predict the degradation of the dye. researchgate.netufsm.br |

The use of such predictive models is advantageous for optimizing the operational conditions of the degradation process, potentially leading to more efficient and cost-effective wastewater treatment solutions.

Analytical Techniques for C.i. Direct Red 83 Research

Spectrophotometric Quantification of Dye Concentration (UV-Visible Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for determining the concentration of C.I. Direct Red 83 in aqueous solutions. This method operates on the principle that dye molecules absorb light at specific wavelengths in the visible and ultraviolet regions of the electromagnetic spectrum. The intensity of the absorbance is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law.

For this compound, analysis is typically performed by measuring the absorbance at its maximum absorption wavelengths (λmax). Research has identified two characteristic peaks for this dye: one in the visible region around 544 nm, which corresponds to the chromophoric groups responsible for its red color, and another in the UV region at approximately 289 nm, related to the aromatic structures within the molecule. scispace.comresearchgate.net The decrease in the absorbance at these peaks over time is a direct indicator of the dye's degradation or removal from the solution. scispace.com

This technique is crucial for kinetic studies, allowing researchers to monitor the efficiency of various treatment processes like photoperoxidation and photo-Fenton. scispace.comresearchgate.net For example, in studies evaluating advanced oxidative processes (AOPs), UV-Vis spectrophotometry was used to measure the percentage of dye degradation under different conditions.

Table 1: Degradation of this compound Monitored by UV-Vis Spectrophotometry

This table shows the degradation efficiency of this compound under the UV-C/Photoperoxidation process at varying concentrations of hydrogen peroxide (H₂O₂). The dye concentration was measured at its characteristic wavelengths (289 nm and 544 nm) after 60 minutes of treatment.

| Initial Dye Conc. (mg·L⁻¹) | H₂O₂ Conc. (mg·L⁻¹) | Degradation at 289 nm (%) | Degradation at 544 nm (%) |

|---|---|---|---|

| 15 | 20 | 85.4 | 80.2 |

| 15 | 40 | 86.7 | 83.4 |

| 15 | 60 | 88.5 | 85.7 |

| 15 | 80 | 91.3 | 89.9 |

| 15 | 100 | 91.5 | 90.1 |

Chromatographic Analysis of Degradation Products and Intermediates

While UV-Vis spectrophotometry can quantify the disappearance of the parent dye molecule, it does not provide information about the intermediate compounds formed during degradation. For this purpose, chromatographic techniques are essential.